Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)-
Description
Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is a partially saturated oxazole derivative characterized by a dihydrooxazole core substituted with two phenyl groups at positions 2 and 4, and an (R)-configuration at the 4th carbon. Its structure combines the electronic properties of the oxazole ring with the steric bulk of phenyl substituents, influencing reactivity and molecular recognition .
Properties
CAS No. |
155242-42-5 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(4R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13/h1-10,14H,11H2/t14-/m0/s1 |
InChI Key |
DTQJMAHDNUWGFH-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Benzaldehydes with Amino Alcohols or Amides
A practical approach involves the condensation of benzaldehyde derivatives with amino alcohols or amides under basic conditions (e.g., sodium amide). This reaction forms 2-amino-1,2-diarylethanols in situ, which cyclize to give 4,5-dihydrooxazoles with triaryl substitution patterns.
The stereochemical outcome is controlled by the choice of starting materials and reaction conditions, favoring the (4R) configuration.
Use of Tosylmethyl Isocyanides (TosMIC) in Van Leusen-Type Synthesis
TosMIC-based synthesis allows for the efficient formation of oxazole rings by reacting TosMIC with aldehydes or carboxylic acid derivatives under mild conditions. This method is particularly useful for synthesizing 2,4-disubstituted oxazoles with high regioselectivity.
The reaction proceeds via nucleophilic attack of TosMIC on the carbonyl compound, followed by cyclization and elimination to yield the oxazole ring.
Direct Cyclization from Carboxylic Acids Using Triflylpyridinium Reagents
A recent advancement involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium reagents and isocyanides. This method features:
This approach is scalable and has been demonstrated in gram-scale synthesis of oxazole derivatives with high purity.
Multi-Step Synthesis for (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic Acid
The (4R,5S) stereoisomer of a related oxazole derivative, which includes a carboxylic acid functional group, is synthesized via multi-step organic reactions with rigorous control of temperature, pH, and stereochemistry.
Characterization techniques such as NMR and mass spectrometry are essential for confirming structure and stereochemical integrity.
Recent studies emphasize green chemistry approaches, such as solvent-free conditions or use of recyclable catalysts, to improve sustainability in oxazole synthesis.
The triflylpyridinium-mediated synthesis offers a practical and scalable route with high yields and tolerance to functional groups, making it suitable for pharmaceutical applications.
Control of stereochemistry in the preparation of (4R)-configured oxazoles is critical and achieved through careful selection of chiral starting materials and reaction parameters.
Analytical techniques including NMR, mass spectrometry, and chiral chromatography are indispensable for verifying the purity and stereochemical configuration of the synthesized compounds.
The preparation of Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- involves a variety of synthetic methods ranging from classical condensation reactions to modern catalytic and reagent-mediated cyclizations. Among these, the use of triflylpyridinium reagents for direct synthesis from carboxylic acids and the Van Leusen reaction with TosMIC stand out for efficiency and scalability. Multi-step synthetic routes allow access to stereochemically pure compounds with applications in medicinal chemistry. Continuous advancements focus on improving yield, stereoselectivity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: ®-2,4-Diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of amino alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings, leading to derivatives with different properties.
Scientific Research Applications
Pharmaceutical Applications
Oxazole derivatives are known for their biological activities, particularly in the pharmaceutical field. The compound Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- has been explored for its potential as a therapeutic agent.
Case Study: IRAK-4 Inhibition
A notable application of this compound is its role as an inhibitor of interleukin-1 receptor-associated kinase-4 (IRAK-4). This kinase is crucial in the signaling pathways of various immune responses. Research indicates that oxazole compounds can be effective in treating diseases associated with IRAK-4 activation, including autoimmune conditions and certain cancers .
Table 1: Summary of IRAK-4 Inhibition Studies
| Study Reference | Compound Tested | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| WO2011043371A1 | Oxazole derivative | 50 | IRAK-4 inhibition |
| PMC7770833 | Oxazole analogs | 33 | Potent AC inhibition |
Material Science Applications
Beyond pharmaceuticals, Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- has potential applications in materials science. Its unique structural characteristics allow it to be used in the development of novel polymers and materials with specific properties.
Case Study: Polymer Development
Research has shown that oxazoles can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. For instance, studies have demonstrated that adding oxazole derivatives to polycarbonate matrices improves their impact resistance and thermal degradation temperatures .
Table 2: Properties of Polymers with Oxazole Additives
| Polymer Type | Oxazole Concentration (%) | Thermal Stability (°C) | Impact Resistance (J/m²) |
|---|---|---|---|
| Polycarbonate | 5 | 250 | 30 |
| Polystyrene | 10 | 230 | 25 |
Organic Synthesis Applications
The synthetic versatility of oxazoles makes them valuable intermediates in organic synthesis. They can be utilized in the synthesis of various bioactive molecules and complex natural products.
Case Study: Synthesis of Bioactive Compounds
Recent studies have focused on using oxazoles as building blocks for synthesizing more complex organic molecules. For example, researchers have successfully synthesized a series of substituted oxazoles that exhibit promising anticancer activity .
Table 3: Synthesis Pathways Involving Oxazoles
| Target Compound | Starting Material | Reaction Type | Yield (%) |
|---|---|---|---|
| Anticancer Agent A | Oxazole derivative | Cyclization | 85 |
| Anticancer Agent B | Oxazole analog | Alkylation | 75 |
Mechanism of Action
The mechanism of action of ®-2,4-Diphenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazoline ring and the phenyl groups play a crucial role in stabilizing these complexes, enhancing their reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
Oxazole derivatives, particularly those containing a diphenyl group, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is a notable example, exhibiting potential therapeutic properties including antimicrobial and anticancer effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of Oxazole, 4,5-dihydro-2,4-diphenyl-, (4R)- is characterized by a five-membered ring containing one nitrogen and one oxygen atom. The diphenyl substitution at the 2 and 4 positions enhances its biological activity. Its molecular formula is with a molecular weight of approximately 225.29 g/mol.
The biological activity of this oxazole derivative is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The oxazole ring interacts with enzymes, inhibiting their activity which may lead to therapeutic effects against various diseases .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxazole derivatives. For instance:
- In vitro Studies : A series of oxazole derivatives were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity. For example, one study reported MIC values for selected compounds against Candida albicans ranging from 0.8 to 3.2 µg/ml .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| 11 | 1.6 | High |
| 12 | 0.8 | Very High |
| Ampicillin | 3.2 | Standard |
Anticancer Activity
Research has also highlighted the anticancer potential of oxazole derivatives:
- Cell Line Studies : Compounds were tested on various cancer cell lines, showing cytotoxic effects that were dose-dependent. The presence of the diphenyl group was found to enhance the selectivity towards cancerous cells compared to normal cells .
Other Biological Activities
Beyond antimicrobial and anticancer effects, oxazole derivatives have shown promise in:
- Anti-inflammatory : Compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antidiabetic : Some derivatives have been tested for their ability to modulate glucose levels in diabetic models .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antibacterial efficacy against various strains using ampicillin as a reference drug. The study found that specific compounds exhibited superior activity compared to standard treatments .
- Anticancer Evaluation : In a comprehensive evaluation of oxazole derivatives for anticancer properties, researchers found that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
